molecular formula C10H10N2O B15222610 6,7-Dimethylquinazolin-4(3H)-one

6,7-Dimethylquinazolin-4(3H)-one

Cat. No.: B15222610
M. Wt: 174.20 g/mol
InChI Key: NENKSOAVCJYFRU-UHFFFAOYSA-N
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Description

6,7-Dimethylquinazolin-4(3H)-one is a high-purity chemical intermediate belonging to the quinazolinone family, a group of nitrogen-containing heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . This compound serves as a key synthetic building block for the development of novel bioactive molecules, particularly in the field of oncology. The quinazolin-4(3H)-one core is a noted pharmacophore in the design of potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors . Inhibiting VEGFR-2 is a prominent anti-angiogenic strategy in cancer therapy, as it disrupts the formation of new blood vessels that tumors need to grow and metastasize . Researchers can functionalize this core to create molecules that fit into the ATP-binding pocket of the VEGFR-2 enzyme, potentially leading to new anticancer agents . Beyond its application in targeted cancer therapy, the quinazolinone structure is associated with a range of other pharmacological properties. These include anti-inflammatory , antimicrobial , and anticonvulsant activities, making it a versatile template for multifunctional drug discovery campaigns . The compound is typically supplied as a solid powder and should be stored in a cool, dark place, preferably under inert gas, to maintain stability . Handling should be conducted using appropriate personal protective equipment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-8-9(4-7(6)2)11-5-12-10(8)13/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENKSOAVCJYFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,7 Dimethylquinazolin 4 3h One and Analogues

Classical Synthetic Approaches for Quinazolin-4(3H)-ones

Traditional methods for synthesizing the quinazolin-4(3H)-one scaffold often involve the condensation of anthranilic acid derivatives with a suitable second component.

The Niementowski quinazoline (B50416) synthesis is a well-established method that involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones). nih.govwikipedia.org This reaction typically requires high temperatures (120–130 °C) and can be time-consuming. wikipedia.org The general mechanism is believed to start with the formation of a Schiff base, followed by intramolecular condensation and subsequent ring closure with the loss of water. wikipedia.org

Variations of the Niementowski reaction have been developed to improve yields and reduce the harshness of the reaction conditions. One such variation involves the use of microwave irradiation, which can significantly shorten reaction times and often leads to higher yields. nih.govresearchgate.net For instance, the microwave-assisted reaction of anthranilic acids with formamide (B127407) on solid supports like acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 has been shown to produce quinazolinones in good yields under solvent-free conditions. nih.gov Another modification employs an excess of formamide as a fusion accelerator at a fixed temperature under microwave conditions, resulting in very good yields without by-products. nih.gov

The table below summarizes some examples of the Niementowski reaction and its variations for the synthesis of quinazolinone derivatives.

ReactantsConditionsProductYieldReference
Anthranilic acid, Acetophenone120–130 °C2-Phenyl-4-hydroxyquinoline- wikipedia.org
Anthranilic acid, Heptaldehyde200 °C4-Hydroxy-3-pentaquinolineMinimal wikipedia.org
5-Bromoanthranilic acid, Pyridine (B92270), p-Aminobenzoic acid, Acetyl chlorideReflux6-Bromo-2-methyl-3-[4-(carboxyphenyl)]-4-(3H)-quinazolinone75% semanticscholar.org
Anthranilic acids, FormamideMicrowave, Montmorillonite K-10QuinazolinonesGood nih.gov
Anthranilic acids, Formamide (excess)Microwave (60 W), 150°C3H-Quinazolin-4-onesVery Good nih.gov

The condensation of anthranilic acid derivatives with various reagents is a cornerstone for the synthesis of quinazolin-4(3H)-ones. nih.gov A common approach involves the reaction of substituted anthranilic acids with chloro-acyl chlorides to form N-acyl-anthranilic acids. These intermediates are then cyclized with acetic anhydride (B1165640) to yield benzoxazinone (B8607429) intermediates, which upon condensation with amines, produce the desired tricyclic quinazolin-4(3H)-one derivatives. nih.gov The choice of solvent can significantly impact the reaction yield, with DMF often providing higher yields than ethanol. nih.govmui.ac.ir

Another strategy involves the carbodiimide-mediated condensation of anthranilic acids with pyridines, which proceeds via pyridine dearomatization at room temperature to provide pyridoquinazolones. rsc.org This method has been successfully applied to the gram-scale synthesis of several natural products. rsc.org

The following table presents examples of condensation reactions involving anthranilic acid derivatives.

Anthranilic Acid DerivativeReagentConditionsProductYieldReference
5-Bromoanthranilic acid4-Chloro-butyryl chlorideDimethyl formamide, Room TempN-(4-Chlorobutyryl)-5-bromoanthranilic acid79% nih.gov
N-(4-Chlorobutyryl)-5-bromoanthranilic acidAcetic anhydride-6-Bromo-2-(3-chloropropyl)-4H-3,1-benzoxazin-4-one- nih.gov
6-Bromo-2-(3-chloropropyl)-4H-3,1-benzoxazin-4-oneHydrazine (B178648) hydrateDMFTricyclic quinazolinone derivativeHigh nih.gov
Anthranilic acidsPyridines, CarbodiimideRoom TemperaturePyridoquinazolones- rsc.org

Modern and Green Chemistry Synthetic Routes

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods for quinazolin-4(3H)-ones, focusing on one-pot strategies, catalyst-free conditions, and the use of environmentally friendly solvents.

One-pot, multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like quinazolin-4(3H)-ones from simple starting materials in a single step, thereby reducing waste and improving efficiency. frontiersin.orgacs.org

Several one-pot approaches have been reported:

A three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives can produce a variety of substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org

The condensation of anthranilic acid, orthoesters, and amines in the presence of the Brønsted acidic ionic liquid [Et3NH][HSO4] at room temperature under solvent-free conditions affords 4(3H)-quinazolinones in excellent yields. researchgate.net

A copper-mediated one-pot condensation reaction using in situ generated ammonia (B1221849) as the amine source has been developed for the synthesis of quinazolinone derivatives. rsc.org

A nickel-catalyzed acceptorless dehydrogenative coupling of o-aminobenzamides with alcohols provides a general and environmentally benign method for the one-pot cascade synthesis of quinazolin-4(3H)-ones. nih.gov

A catalyst-free, one-pot reaction of N-(2-aminobenzoyl)benzotriazoles with amines and orthoesters or aldehydes yields 2-substituted and 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net

The table below highlights some of the reported one-pot synthetic strategies.

ReactantsCatalyst/ConditionsProductYieldReference
Arenediazonium salts, nitriles, bifunctional aniline derivatives60 °C, airDiversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-onesModerate to excellent acs.org
Anthranilic acid, orthoesters, amines[Et3NH][HSO4], room temp, solvent-free4(3H)-QuinazolinonesExcellent researchgate.net
2-Halobenzamides, aldehydes, NaN3, CuIIn situ generated ammoniaQuinazolinone derivativesGood to excellent rsc.org
o-Aminobenzamides, alcohols[Ni(MeTAA)]Substituted quinazolin-4(3H)-onesHigh nih.gov
N-(2-aminobenzoyl)benzotriazoles, amines, orthoesters/aldehydesCatalyst-free2- and 2,3-disubstituted quinazolin-4(3H)-ones46% to 95% researchgate.net

Developing synthetic methods that avoid the use of catalysts and hazardous solvents is a key goal of green chemistry. Several catalyst-free and environmentally friendly methods for the synthesis of quinazolin-4(3H)-ones and their analogues have been reported.

One notable example is the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst, which proceeds in excellent yields. rsc.org This method offers a green and simple route to these important compounds. Another approach involves the catalyst-free reaction of N-(2-aminobenzoyl)benzotriazoles with various amines and orthoesters or aldehydes. researchgate.net

Furthermore, visible light-driven photocatalysis using curcumin-sensitized titanium dioxide (TiO2) nanoparticles has been employed for the sustainable synthesis of quinazoline derivatives in a one-pot, three-component reaction. mdpi.comnih.gov This method utilizes a natural dye sensitizer, making it an eco-friendly and cost-effective approach. nih.gov

The following table provides examples of catalyst-free and environmentally friendly synthetic routes.

ReactantsConditionsProductYieldReference
2-Aminobenzonitriles, CO2Water, no catalystQuinazoline-2,4(1H,3H)-dionesExcellent rsc.org
N-(2-Aminobenzoyl)benzotriazoles, amines, orthoesters/aldehydesCatalyst-free2- and 2,3-disubstituted quinazolin-4(3H)-ones46%–95% researchgate.net
Aldehydes, urea/thiourea, dimedoneCurcumin-sensitized TiO2, visible lightQuinazoline derivativesUp to 97% mdpi.comnih.gov

Deep eutectic solvents (DESs) have gained significant attention as green and biodegradable alternatives to conventional volatile organic solvents. researchgate.net DESs are typically formed by mixing a hydrogen bond donor (e.g., tartaric acid) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride). nih.gov They offer several advantages, including low toxicity, high solvation capacity, and often act as both the solvent and catalyst. nih.govnih.gov

Several studies have demonstrated the successful use of DESs in the synthesis of quinazolinones. For instance, a choline chloride:urea (1:2) DES has been found to be highly effective for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates. nih.gov This reaction can be performed using conventional stirring, microwave-assisted, or ultrasound-assisted methods, with the latter two often providing higher yields. nih.gov

Another approach utilizes a DES composed of L-(+)-tartaric acid and N,N'-dimethylurea (DMU) for the cyclization of anthranilamides with aldehydes to produce quinazolinones. researchgate.net DESs have also been employed in the sono-synthesis of bis-quinazolin-4-one derivatives, affording the desired products in good-to-excellent yields under environmentally benign conditions. nih.gov

The table below showcases the use of DESs in quinazolinone synthesis.

ReactantsDES SystemConditionsProductYieldReference
Anthranilic acid, phenyl isothiocyanateCholine chloride:urea (1:2)80 °CSubstituted 2-mercaptoquinazolin-4(3H)-onesModerate to good nih.gov
Anthranilamides, aldehydesL-(+)-tartaric acid:N,N'-dimethylurea (3:7)90 °CSubstituted quinazolinonesGood to excellent researchgate.net
Diamine, 2-aminobenzoic acid, aldehydeCholine chloride:tartaric acidUltrasonic irradiationbis-Quinazolin-4-one derivativesGood to excellent nih.gov

Ultrasonic Irradiation (Sono-synthesis) Techniques

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as accelerated reaction rates, improved yields, and milder reaction conditions. The application of ultrasound in the synthesis of quinazolinone derivatives has demonstrated its potential as a green and efficient methodology. The acoustic cavitation generated by ultrasound waves can enhance mass transfer and activate the reacting species, leading to a more effective chemical transformation. researchgate.netresearchgate.net

Research has shown that the synthesis of various heterocyclic compounds, including those with skeletons similar to quinazolinones, can be significantly improved under ultrasonic irradiation. researchgate.netnih.gov For instance, a fast and high-performance method for the synthesis of 3-(5,6-dihydropyrazinyliden)-2-oxindole frameworks was developed via a one-pot, three-component sequential reaction under ultrasonic conditions, with reaction times as short as 15 to 40 minutes and yielding moderate to excellent results (60–93%). researchgate.net While specific studies focusing solely on the sono-synthesis of 6,7-dimethylquinazolin-4(3H)-one are not abundant, the principles and successes in related structures strongly suggest its applicability. The use of ultrasound can potentially guide reaction pathways, as demonstrated in the synthesis of 4-tosyl quinazolines. nih.gov

The advantages of sono-synthesis include its operational simplicity, clean reaction profiles, and often the avoidance of traditional purification methods like column chromatography. researchgate.net These features make it an attractive and environmentally friendly alternative to conventional heating methods for the synthesis of quinazolinone analogues.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative for the construction of quinazolinone rings, avoiding the need for metallic and chemical oxidants. nih.govrsc.org This method relies on the direct anodic oxidation of starting materials to facilitate C-N bond formation. nih.gov

Anodic oxidation has been successfully employed for the synthesis of quinazolinones from readily available amines as a carbon source in aqueous media. nih.gov This approach is notable for being metal-free and chemical oxidant-free, with the ability to tolerate water and be scalable. nih.gov The reaction proceeds under mild conditions and can afford the desired products in high yields. nih.gov

Another electrochemical approach involves the cathodic hydration of o-aminobenzonitriles in the presence of aldehydes in water. rsc.org This transition-metal-free process is catalyzed by I2/base and demonstrates the crucial role of water in the reaction. rsc.org The synthetic utility of this method has been proven through gram-scale operations. rsc.org

Furthermore, a highly selective electrochemical method for synthesizing (Z)-quinazolinone oximes has been developed through the direct electrooxidation of primary amines and C(sp2)–H functionalization of oximes. acs.orgacs.org This oxidant-free and open-air method operates at room temperature in an undivided cell under constant current, showcasing good functional group tolerance and providing versatile quinazolinone oximes in good yields. acs.orgacs.org

Control experiments and cyclic voltammetry have been used to investigate the reaction mechanisms, suggesting the formation of radical intermediates and subsequent cyclization. acs.orgthieme-connect.com

Table 1: Comparison of Electrochemical Synthesis Methods for Quinazolinones

Method Starting Materials Key Features Reference
Anodic Oxidation o-carbonyl-substituted anilines, amines Metal-free, oxidant-free, aqueous media nih.gov
Cathodic Hydration o-aminobenzonitriles, aldehydes Transition-metal-free, catalyzed by I2/base in water rsc.org
Direct Electrooxidation Quinazolinone oximes, primary amines Oxidant-free, open-air, room temperature acs.orgacs.org

Metal-Catalyzed Coupling Reactions (e.g., Palladium, Cobalt)

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules like quinazolinones. Palladium and cobalt catalysts, in particular, have been extensively utilized for their efficiency and functional group tolerance. researchgate.netnih.govresearchgate.net

Palladium-Catalyzed Synthesis:

Palladium catalysts have been employed in various strategies to synthesize quinazolinone derivatives. One approach involves the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide. acs.org This method proceeds via an isocyanide insertion/cyclization sequence and offers operational simplicity with moderate to excellent yields. acs.org The optimization of this reaction often involves screening different palladium catalysts, ligands, bases, and solvents, with systems like PdCl2/DPPP in toluene (B28343) proving effective. acs.org

Another palladium-catalyzed method describes the one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols via a hydrogen transfer mechanism. nih.gov This cascade reaction, involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation, proceeds without the need for external reducing or oxidizing agents and tolerates a variety of functional groups. nih.gov Furthermore, palladium-catalyzed dicarbonylative synthesis has been developed to construct tetracyclic quinazolinones from 2-bromoanilines and 2-bromobenzylamines, incorporating two molecules of carbon monoxide with high selectivity. rsc.org

Cobalt-Catalyzed Synthesis:

Cobalt catalysts have emerged as a more sustainable and cost-effective alternative to precious metals like palladium for C-H bond functionalization and the synthesis of N-heterocycles. nih.govresearchgate.net A single-cobalt-atom catalyst supported on N-doped carbon has been reported for the three-component oxidative annulation of 2-aminobenzyl alcohols or 2-aminobenzophenones with primary alcohols and ammonia under air to produce 2-alkylquinazolines. thieme-connect.com This catalyst can also be used for the decarboxylative annulation of isatoic anhydrides to yield quinazolinones. thieme-connect.com The catalyst demonstrates high activity and can be recycled multiple times without significant loss of performance. thieme-connect.com

Cobalt-catalyzed C-H/N-H annulation of 2-arylquinazolinones with alkynes provides access to fused quinazolinone structures. acs.org Additionally, cobalt-catalyzed C-H activation has been utilized in the synthesis of quinazolines from N-sulfinylimines and benzimidates. nih.gov

Table 2: Examples of Metal-Catalyzed Synthesis of Quinazolinone Derivatives

Catalyst System Starting Materials Reaction Type Key Advantages Reference
PdCl2/DPPP 2-aminobenzamides, aryl halides, isocyanide Three-component, isocyanide insertion Operational simplicity, good yields acs.org
Pd(dppf)Cl2 o-nitrobenzamides, alcohols Cascade, hydrogen transfer No external oxidants/reductants nih.gov
Palladium catalyst 2-bromoanilines, 2-bromobenzylamines, CO Dicarbonylative cyclization High selectivity for tetracycle formation rsc.org
Single-Co-atom on N-doped carbon Isatoic anhydrides, alcohols, ammonia Decarboxylative annulation Recyclable catalyst, aerobic conditions thieme-connect.com

Synthesis of Key Intermediates and Precursors for this compound Derivatization

The synthesis of diverse this compound derivatives relies on the availability of versatile intermediates and precursors. A common and effective strategy involves the initial construction of a substituted quinazolinone core, which can then be further functionalized.

A widely used method for preparing the quinazolinone backbone is the condensation of anthranilic acid derivatives with various reagents. nih.govnih.gov For instance, 5-bromo- or 5-nitro-substituted anthranilic acids can be reacted with chloro-acyl chlorides to form N-acyl-anthranilic acids. These intermediates are then cyclized with acetic anhydride to produce benzoxazinone intermediates, which upon reaction with amines, yield tricyclic quinazolinone derivatives. nih.gov

The synthesis of 6,7-dimethoxy-4(3H)-quinazolinone, a close analogue of the target compound, has been achieved by reacting methyl 4,5-dimethoxyanthranilate with phosphorous oxychloride in dimethylformamide, followed by treatment with ammonium (B1175870) hydroxide. google.com This precursor, methyl 4,5-dimethoxyanthranilate, is synthesized from 4,5-dimethoxy-2-nitrobenzoic acid through esterification and subsequent reduction. google.com A similar pathway can be envisioned for the 6,7-dimethyl analogue starting from 4,5-dimethylanthranilic acid.

For derivatization at the N3 position, intermediates like 3-amino-6,7-dimethoxyquinazolin-4-one can be prepared by reacting the corresponding formamidinium salt with hydrazine hydrate. google.com

The preparation of precursors for substitution at the 2-position often involves the use of 2-aminobenzamides. organic-chemistry.orgacs.org These can be synthesized and then cyclized with various electrophiles. For example, 2-amino-N-substituted benzamides can be reacted with dimethyl sulfoxide (B87167) (DMSO) and hydrogen peroxide to afford the corresponding quinazolinones. acs.org

Furthermore, the synthesis of 4-aminoquinazoline derivatives often proceeds through a 4-chloroquinazoline (B184009) intermediate. This is typically prepared by treating the corresponding quinazolin-4(3H)-one with a chlorinating agent like phosphoryl chloride. nih.gov The resulting 4-chloroquinazoline is a versatile intermediate that readily undergoes nucleophilic substitution with various amines to introduce diversity at the 4-position. nih.govnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time. researchgate.netcyberleninka.ru

In metal-catalyzed reactions, the selection of the metal and its ligand is of paramount importance. For instance, in the palladium-catalyzed synthesis of quinazolinones via isocyanide insertion, a screening of various palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., DPPP) revealed that the combination of PdCl2 and DPPP provided the best yields. acs.org Similarly, the choice of base and solvent can significantly impact the reaction outcome, with combinations like t-BuONa in toluene being optimal in certain cases. acs.org

For electrochemical syntheses, parameters such as the electrode material, current density, electrolyte, and solvent system are critical. nih.govthieme-connect.com In the electrosynthesis of quinazolinones from 2-aminobenzamides, reticulated vitreous carbon (RVC) as the anode and platinum as the cathode in a mixture of water and 1,4-dioxane (B91453) at a constant current were found to be effective. thieme-connect.com

The development of one-pot syntheses often involves careful optimization to ensure that all sequential reactions proceed efficiently without the need for isolation of intermediates. An efficient one-step synthesis of quinazolinones has been reported using 2-aminobenzamide (B116534) and benzylamine (B48309) in DMSO at 100°C under open-air conditions, where DMSO acts as both a catalyst and a solvent. researchgate.net

The use of greener and more sustainable approaches also involves optimization. For example, developing syntheses in environmentally benign solvents like water or PEG/water systems, and using recyclable catalysts, aligns with the principles of green chemistry. frontiersin.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
(Z)-Quinazolinone oxime
2-Arylquinazolin-4(3H)-one
2-Substituted quinazolin-4(3H)-one
o-Nitrobenzamide
Isoindolo[1,2-b]quinazolin-10(12H)-one
2-Bromoaniline
2-Bromobenzylamine
2-Alkylquinazoline
2-Arylquinazolinone
2-Aminobenzamide
2-Aminobenzonitrile
3-(5,6-dihydropyrazinyliden)-2-oxindole
4-Tosyl quinazoline
o-Aminobenzonitrile
2-amino-N-substituted benzamide
2-phenyl-1H-benzo[d]imidazol-5-amine
6,7-dimethoxy-4(3H)-quinazolinone
5-Bromoanthranilic acid
5-Nitroanthranilic acid
N-Acyl-anthranilic acid
Benzoxazinone
Methyl 4,5-dimethoxyanthranilate
4,5-Dimethoxy-2-nitrobenzoic acid
3-Amino-6,7-dimethoxyquinazolin-4-one
4-Chloroquinazoline
N-(3,5-dichlorophenyl)cyanamide
Palladium(II) chloride (PdCl2)
1,3-Bis(diphenylphosphino)propane (DPPP)
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
Palladium(II) acetate (B1210297) (Pd(OAc)2)
Cobalt(II) nitrate (B79036) (Co(NO3)2)
Manganese(III) acetate (Mn(OAc)3)
Phosphoryl chloride (POCl3)
Chlorotrimethylsilane
tert-Butyl isocyanide
Carbon monoxide
Dimethyl sulfoxide (DMSO)
Polyethylene (B3416737) glycol (PEG)
1,4-Dioxane

Chemical Transformations and Derivatization Strategies of 6,7 Dimethylquinazolin 4 3h One

Functionalization at Various Positions of the Quinazolinone Nucleus

The 6,7-dimethylquinazolin-4(3H)-one nucleus offers several positions amenable to functionalization, enabling the introduction of diverse chemical moieties to modulate biological activity. Key sites for modification include the N3-position of the pyrimidine (B1678525) ring and the C2-position.

Substitutions at the N3-position are commonly achieved by reacting the parent quinazolinone with various electrophiles. For instance, alkylation or arylation at this position can be accomplished using appropriate halides or other leaving group-containing reagents. The introduction of amino or substituted amino groups at the N3-position has also been explored, leading to compounds with altered solubility and interaction profiles.

The C2-position is another critical site for functionalization. The introduction of different substituents at this position can significantly impact the molecule's interaction with biological targets. This can be achieved through various synthetic routes, often starting from appropriately substituted anthranilic acid derivatives. For example, the use of different amides in the initial cyclization step can introduce a range of alkyl or aryl groups at the C2-position.

The benzene (B151609) ring of the quinazolinone core, while already substituted with two methyl groups at positions 6 and 7, can also be a target for further modification, although this is less common. Electrophilic aromatic substitution reactions could potentially introduce additional functional groups, though the directing effects of the existing substituents would need to be carefully considered.

Table 1: Examples of Functionalization Reactions on the Quinazolinone Nucleus

Position Reagent/Condition Resulting Functional Group Reference
N3 Methylamine -NHCH₃ researchgate.net
N3 Isopropylamine -NHCH(CH₃)₂ researchgate.net
N3 N,N-dimethylhydrazine -N(CH₃)₂ researchgate.net
C2 Acetic anhydride (B1165640), then ammonia (B1221849) -CH₃ nih.gov
C2 Ethyl chloroformate, then ammonia -C₂H₅ researchgate.net

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues is a cornerstone of drug discovery programs centered on this scaffold. A variety of synthetic methodologies have been developed to generate libraries of compounds with diverse substitution patterns.

A common approach involves the cyclization of 2-amino-4,5-dimethylbenzoic acid (a derivative of anthranilic acid) with an appropriate one-carbon source, such as formamide (B127407) or orthoformates, and subsequent reaction with amines. nih.gov Microwave-assisted synthesis has been employed as a green chemistry approach to accelerate these reactions and improve yields. nih.gov

Another versatile method is the reaction of 2-alkyl-6,7-dimethyl-3,1-benzoxazin-4-ones with various nucleophiles. mdpi.com The benzoxazinone (B8607429) intermediate can be prepared by treating 2-amino-4,5-dimethylbenzoic acid with acid anhydrides. This two-step process allows for the introduction of a wide range of substituents at the C2 and N3 positions. For instance, reaction with primary amines or amino acids leads to the corresponding N3-substituted quinazolinones. mdpi.com

The synthesis of 2-aryl substituted analogues often involves the condensation of 2-aminobenzamides with aromatic aldehydes. sigmaaldrich.com This method provides a straightforward route to compounds with a phenyl or other aromatic group at the C2 position, which has been shown to be important for certain biological activities. nih.gov

Table 2: Synthetic Methods for Substituted this compound Analogues

Starting Material Key Reagents Type of Analogue Reference
2-Amino-4,5-dimethylbenzoic acid Trimethyl orthoformate, amine, microwave 3-Substituted-6,7-dimethylquinazolin-4(3H)-ones nih.gov
2-Amino-4,5-dimethylbenzoic acid Acetic anhydride, then amine 2-Methyl-3-substituted-6,7-dimethylquinazolin-4(3H)-ones nih.gov
2-Alkyl-6,7-dimethyl-3,1-benzoxazin-4-one Amino acids, dipeptides 3-Substituted-6,7-dimethylquinazolin-4(3H)-ones mdpi.com
2-Aminobenzamide (B116534) Aromatic aldehydes 2-Aryl-6,7-dimethylquinazolin-4(3H)-ones sigmaaldrich.com

Formation of Fused Heterocyclic Systems Containing the this compound Moiety

To explore a wider chemical space and potentially discover novel biological activities, the this compound moiety has been used as a building block for the construction of more complex, fused heterocyclic systems. These strategies involve annulation reactions where an additional ring is fused to the quinazolinone core.

One common approach is the synthesis of triazolo-quinazolinoones. This can be achieved by first introducing a hydrazine (B178648) moiety onto the quinazolinone scaffold, which can then be cyclized with various reagents to form a triazole ring. For example, reaction of 4-hydrazinoquinazoline (B1199610) with diethyl oxalate (B1200264) can lead to the formation of a triazolo[4,3-c]quinazoline system. nih.gov

Another strategy involves the intramolecular cyclization of appropriately substituted quinazolinone precursors. For instance, the serendipitous one-step synthesis of 13-imino-7,13-dihydro-6H-quinazolino[3,4-a]quinazolin-6-one from phenylic precursors highlights the potential for complex fused systems to form under thermodynamic control. researchgate.net

The synthesis of these fused systems often requires multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity. The resulting polycyclic structures can exhibit unique three-dimensional shapes and electronic properties, making them interesting candidates for biological evaluation.

Table 3: Examples of Fused Heterocyclic Systems from Quinazolinones

Fused System Synthetic Approach Key Intermediates Reference
Triazolo[1,5-a]quinazolines Cyclization of hydrazinobenzoic acids with N-cyanoimidocarbonates 2-Hydrazinobenzoic acids, N-cyanoimidocarbonates pharmaffiliates.com
Triazolo[4,3-c]quinazolines Condensation of 4-hydrazinoquinazoline with diethyl oxalate 4-Hydrazinoquinazoline nih.gov
Quinazolino[3,4-a]quinazolines Thermodynamically-driven solution rearrangement 1,3-bis(o-cyanophenyl)urea researchgate.net
Thiazolo-fused bridged isoquinolones [4+2] cycloaddition of thiazolo-2-pyridones with arynes Thiazolo-2-pyridones, arynes symeres.com

Conjugation Chemistry and Linker Strategies

The conjugation of this compound to other molecules, such as biomolecules or pharmacokinetic modifiers, is a key strategy to enhance its therapeutic potential. This often involves the use of chemical linkers to covalently attach the quinazolinone scaffold to the desired entity. While specific examples for the 6,7-dimethyl derivative are not extensively documented in the provided search results, general principles of quinazolinone and heterocyclic conjugation chemistry can be applied.

The quinazolinone core can be functionalized with reactive handles suitable for conjugation. For example, an amino or hydroxyl group can be introduced at various positions, which can then be used for coupling reactions. Common conjugation chemistries include the formation of amides, esters, or ethers.

The choice of linker is crucial and depends on the intended application. Linkers can be classified as cleavable or non-cleavable. lumiprobe.com

  • Cleavable linkers are designed to release the active quinazolinone derivative at the target site in response to specific stimuli, such as changes in pH or the presence of certain enzymes. nih.gov Examples of cleavable linkers include hydrazones, which are acid-labile, and disulfides, which can be cleaved by reducing agents like glutathione.
  • Non-cleavable linkers provide a stable connection between the quinazolinone and the carrier molecule. lumiprobe.com
  • The linker itself can also be designed to have specific properties, such as hydrophilicity (e.g., using polyethylene (B3416737) glycol (PEG) linkers) to improve solubility and pharmacokinetic profiles. nih.gov

    Table 4: General Linker Strategies Applicable to Quinazolinone Scaffolds

    Linker Type Cleavage Mechanism Potential Application Reference
    Acylhydrazone Acid-catalyzed hydrolysis pH-sensitive drug release in acidic tumor microenvironments or lysosomes nih.gov
    Disulfide Reduction by thiols (e.g., glutathione) Release in the intracellular environment sigmaaldrich.com
    Peptide Enzymatic cleavage by proteases Targeted release at sites with high protease activity (e.g., tumors) lumiprobe.com
    Non-cleavable (e.g., thioether) Stable linkage Systemic stability, release of drug-linker-amino acid complex after lysosomal degradation lumiprobe.com

    Structure-Modification Relationships in this compound Scaffolds

    Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence its biological activity. By systematically altering the substituents at different positions, researchers can identify key structural features required for potency and selectivity.

    For many quinazolinone derivatives, the nature of the substituent at the C2-position is critical. The introduction of aryl or substituted aryl groups at this position has been shown to be a key determinant of activity for various biological targets. nih.govub.edu The electronic and steric properties of these substituents can significantly affect binding to target proteins.

    The N3-position also plays a crucial role in modulating the properties of the molecule. The introduction of small alkyl groups, amino groups, or larger, more complex moieties can influence solubility, cell permeability, and interaction with the target. researchgate.netmdpi.com

    The exploration of fused heterocyclic systems, as discussed in section 3.3, represents a more significant structural modification. These rigidified structures can lead to compounds with novel mechanisms of action or improved target selectivity.

    Table 5: General Structure-Activity Relationship Trends for Quinazolinones

    Position of Modification General Observation Potential Impact Reference
    C2 Introduction of aryl or heteroaryl groups Often crucial for binding to target proteins (e.g., kinases) nih.govub.edu
    N3 Introduction of small alkyl or amino groups Can modulate solubility, permeability, and target interactions researchgate.netmdpi.com
    C6, C7 Methyl groups Contribute to lipophilicity and overall shape nih.gov
    Fused Rings Annulation of additional heterocyclic rings Can lead to novel biological activities and improved selectivity researchgate.netpharmaffiliates.com

    Spectroscopic and Structural Characterization of 6,7 Dimethylquinazolin 4 3h One and Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of quinazolinone derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

    ¹H NMR spectra of quinazolinone derivatives typically show characteristic signals for the aromatic protons, the N-H proton of the quinazolinone ring, and any substituents. For instance, in derivatives of 6,7-dimethoxyquinazolin-4(3H)-one, the methoxy (B1213986) groups give rise to distinct singlets in the upfield region of the spectrum. mdpi.com

    ¹³C NMR spectra are equally informative, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon (C4) of the quinazolinone ring is typically observed in the downfield region of the spectrum. Studies on various substituted quinazolinones have provided extensive libraries of chemical shifts that aid in the identification of new analogues. mdpi.com

    Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Quinazolinone Derivative

    Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
    6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-oneDMSO-d₆11.95 (s, 1H), 7.82 (s, 1H), 7.32 (d, J = 8.6 Hz, 2H), 7.10 (s, 1H), 6.87 (d, J = 8.6 Hz, 2H), 6.78 (s, 1H), 5.48 (s, 2H), 4.29 (s, 2H), 3.72 (s, 3H)165.7, 158.4, 149.3, 147.7, 146.0, 130.2, 129.5, 114.7, 114.1, 109.8, 105.5, 55.1, 36.4

    Data sourced from a study on a substituted quinazolinone derivative. mdpi.com

    Mass Spectrometry (MS, HRMS, ESI-MS)

    Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of 6,7-dimethylquinazolin-4(3H)-one and its derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. mdpi.com

    The fragmentation patterns observed in MS/MS experiments offer valuable structural information, helping to confirm the connectivity of the quinazolinone core and its substituents. For example, in ESI-MS analysis of related compounds, the protonated molecule [M+H]⁺ is commonly observed. nih.gov

    Table 2: Mass Spectrometry Data for a Quinazolinone Derivative

    Compound Ionization Mode Precursor Ion (m/z) Method
    6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-oneESI328.1012 [M+H]⁺HRMS

    Data sourced from a study on a substituted quinazolinone derivative. mdpi.com

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of a quinazolinone derivative, characteristic absorption bands are expected. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group is typically observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibration usually appears as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching of the methyl groups would be expected around 2900-3000 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present in the fingerprint region. nih.gov

    Table 3: Key IR Absorption Bands for a Quinazolinone Derivative

    Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
    N-HStretch3200-3400 (broad)
    C-H (aromatic)Stretch3000-3100
    C-H (aliphatic)Stretch2850-2960
    C=O (amide)Stretch1650-1700 (strong)
    C=NStretch1600-1650
    C=C (aromatic)Stretch1450-1600

    Data is representative for quinazolinone structures based on general spectroscopic principles and data for related compounds. nih.gov

    X-ray Crystallography for Solid-State Structure Elucidation

    Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not reported in the searched literature, crystallographic studies on numerous quinazolinone derivatives have been published. These studies confirm the planar nature of the quinazoline (B50416) ring system and provide precise bond lengths and angles. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictates the packing of molecules in the crystal lattice. Computational modeling based on these known structures can provide reliable 3D models for yet-to-be-crystallized compounds like this compound.

    Purity and Analytical Methodologies (e.g., TLC, HPLC)

    The purity of this compound and its derivatives is typically assessed using chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

    Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. mdpi.com The choice of the mobile phase is crucial for achieving good separation of the product from starting materials and by-products. Visualization is often achieved under UV light (254 nm). mdpi.com

    High-Performance Liquid Chromatography (HPLC) is a more powerful technique for the quantitative determination of purity. nih.gov Reversed-phase columns (e.g., C8 or C18) are commonly used with mobile phases consisting of mixtures of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or buffers to ensure good peak shape. nih.govnih.gov HPLC methods are developed and validated to be sensitive, accurate, and reproducible, making them suitable for quality control and pharmacokinetic studies. mdpi.comnih.gov

    Computational and Theoretical Studies of 6,7 Dimethylquinazolin 4 3h One

    Molecular Docking Analyses for Ligand-Target Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

    In the realm of quinazolinone research, molecular docking studies have been instrumental in elucidating the interactions between various derivatives and their biological targets, which are often protein kinases. For instance, derivatives of quinazolin-4(3H)-one have been docked into the ATP-binding sites of kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and HER2. These studies reveal crucial hydrogen bonding, van der Waals interactions, and pi-stacking interactions that contribute to the inhibitory activity of these compounds.

    For example, docking analyses of certain quinazolin-4(3H)-one derivatives with EGFR have shown conventional hydrogen bonds with key amino acid residues such as Met793 and Thr790. Similarly, interactions with CDK2 can involve hydrogen bonding with residues like Asp86 and Leu83. While no specific docking studies for 6,7-Dimethylquinazolin-4(3H)-one are reported, it is plausible that its dimethyl groups would influence its binding orientation and interactions within a protein's active site, a hypothesis that could be readily tested using these computational methods.

    A study on a series of quinazolin-4(3H)-one-morpholine hybrids utilized molecular docking to evaluate their interactions with multiple molecular targets, including VEGFR1, VEGFR2, and EGFR, to understand their anti-lung cancer activity. This highlights the utility of docking in screening compounds against a panel of targets to identify potential mechanisms of action.

    Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. DFT can be used to optimize the ground-state geometry of a compound and calculate various molecular properties.

    For quinazolinone derivatives, DFT studies have been employed to understand their structural and electronic properties. These calculations can provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, DFT is used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, and the molecular electrostatic potential (MEP). These parameters help in understanding the chemical reactivity and the sites of electrophilic and nucleophilic attack.

    In a study on novel quinazolinone Schiff base derivatives, DFT calculations at the B3LYP/6–31G* level were used to optimize the ground-state geometries and calculate various quantum chemical parameters to correlate with their cytotoxic activities. Although this study did not include This compound , it demonstrates a clear workflow for how DFT could be applied to this compound to understand its intrinsic electronic properties.

    Structure-Activity Relationship (SAR) Studies based on Computational Models

    Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models play a crucial role in developing quantitative structure-activity relationships (QSAR), which mathematically correlate structural features with activity.

    For the quinazolinone class of compounds, SAR studies have been conducted to identify key structural features responsible for their biological effects. For example, the substitution pattern on the quinazolinone ring has been shown to be critical for activity. Computational SAR models can help in predicting the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

    Prediction of Molecular Properties and Conformational Analysis

    Computational methods are widely used to predict various molecular properties, such as solubility, lipophilicity (logP), and drug-likeness, which are crucial for the development of new therapeutic agents. Conformational analysis, another important computational task, explores the different spatial arrangements of a molecule and their relative energies.

    For quinazolinone derivatives, computational tools are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential as drug candidates. These predictions help in identifying potential liabilities early in the drug discovery process.

    Mechanistic Investigations of 6,7 Dimethylquinazolin 4 3h One at a Molecular and Cellular Level in Vitro

    Enzyme Inhibition Kinetics and Assays

    Acetylcholinesterase (AChE) Inhibition

    Derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). In one study, these derivatives demonstrated in vitro inhibition of AChE with IC50 values ranging from 1.8±0.36 mg/ml to 4.2±0.96 mg/ml. bmpcjournal.ru Notably, compounds featuring glycylglycine (B550881) and glycylleucine residues exhibited the highest inhibitory activity, even surpassing the reference drug donepezil. bmpcjournal.ru These findings suggest that the quinazolinone scaffold, particularly with specific amino acid and dipeptide additions, holds promise for developing agents that target acetylcholine metabolism. bmpcjournal.ru

    Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2, PDGFR-β)

    The quinazoline (B50416) scaffold is a prominent feature in many approved epidermal growth factor receptor (EGFR) inhibitors. researchgate.net Research has explored various derivatives of quinazolin-4(3H)-one for their inhibitory activity against several tyrosine kinases, which are key regulators of cell proliferation and angiogenesis.

    EGFR Inhibition: The 4-anilinoquinazoline (B1210976) structure is considered essential for effective binding to and inhibition of EGFR. frontiersin.org Studies have shown that certain 6,7-dimethoxy-4-anilinoquinazoline derivatives can inhibit both EGFR and VEGFR-2. ekb.eg For instance, one derivative, 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline, displayed inhibitory effects on both VEGFR-2 and EGFR with IC50 values of 1.17 µM and 0.9 µM, respectively. ekb.eg Modifications to the quinazoline core, such as macrocyclization, have been investigated to enhance selectivity for mutant forms of EGFR, which are common in non-small-cell lung cancer. nih.gov

    VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.gov Several quinazolin-4(3H)-one derivatives have demonstrated potent inhibition of VEGFR-2. In one study, a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were synthesized and evaluated. nih.govresearchgate.net Among them, compound 14b showed the most potent inhibitory activity against VEGFR-2 with an IC50 value of 0.016 ± 0.002 µM. nih.govresearchgate.net Another study reported a quinazoline-4-one derivative, compound 12 , which exhibited stronger VEGFR-2 inhibitory activity (IC50 = 4.6 μM) than the standard drug pazopanib. nih.gov The strategic placement of basic side chains at the C-7 position of the quinazoline nucleus has also been shown to yield potent, nanomolar inhibitors of KDR (a type of VEGFR) with a median IC50 of 0.02 µM. stemcell.com

    PDGFR-β Inhibition: While the provided abstracts focus heavily on EGFR and VEGFR-2, the general class of 4-anilinoquinazolines has been shown to have a selectivity profile that includes inhibition of Platelet-Derived Growth Factor Receptor-β (PDGFR-β). One study noted that while their novel compounds were potent against KDR, they showed significantly less activity against a panel of other kinases including PDGFR-β, with IC50 values in the range of 1.1 to >100 µM. stemcell.com This suggests that while inhibition is possible, high selectivity for PDGFR-β may require specific structural modifications.

    Interactive Data Table: Tyrosine Kinase Inhibition by Quinazoline Derivatives

    Compound/SeriesTarget KinaseIC50 ValueReference
    2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazolineVEGFR-21.17 µM ekb.eg
    2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazolineEGFR0.9 µM ekb.eg
    Compound 14b (6,7-dimethoxy-4-anilinoquinazoline derivative)VEGFR-20.016 ± 0.002 µM nih.govresearchgate.net
    Compound 12 (Quinazoline-4-one derivative)VEGFR-24.6 µM nih.gov
    4-anilinoquinazolines with C-7 basic side chainsKDR (VEGFR)0.02 µM (median) stemcell.com

    Histone Deacetylase (HDAC6) Inhibition

    Histone deacetylase 6 (HDAC6) has emerged as a significant target in drug discovery due to its involvement in various cellular processes. unimi.it Novel quinazolin-4-one derivatives have been designed and synthesized as selective HDAC6 inhibitors.

    In one study, a series of these derivatives were developed with a quinazoline-4-(3H)-one as the cap group. Among the tested compounds, 5b was identified as the most potent and selective inhibitor of HDAC6, with an IC50 value of 150 nM. nih.gov Another investigation into quinazolin-4-one derivatives containing a hydroxamic acid moiety also yielded potent and selective HDAC6 inhibitors. nih.gov Compound 4b from this series, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, was the most potent, with an IC50 of 8 nM. nih.gov Furthermore, compound 3f , N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide, also demonstrated selective HDAC6 inhibition with an IC50 of 29 nM. nih.gov These findings highlight the potential of the quinazolin-4-one scaffold in creating highly potent and selective inhibitors of HDAC6. nih.govnih.gov

    Interactive Data Table: HDAC6 Inhibition by Quinazolin-4-one Derivatives

    CompoundIC50 Value (HDAC6)Reference
    5b150 nM nih.gov
    4b8 nM nih.gov
    3f29 nM nih.gov

    Antiprotease Activities (e.g., Cathepsin-B, Collagenase)

    Cathepsin-B Inhibition: Cathepsin B, a lysosomal cysteine protease, is implicated in various pathological processes, making it a target for inhibitor development. researchgate.net Studies on 2,3-dihydroquinazolin-4(1H)-one derivatives have revealed their potential as inhibitors of cathepsins B and H. nih.gov These compounds demonstrated a more pronounced inhibition of cathepsin B, with Ki values in the nanomolar range, while cathepsin H was inhibited at micromolar concentrations. nih.gov Specifically, compounds 1e and 1f showed the most significant inhibition of cathepsin B. nih.gov The inhibition by these quinazolinone derivatives was found to be reversible. nih.gov

    Collagenase Inhibition: Collagenase, an enzyme that breaks down collagen, plays a role in conditions like skin aging. archivesofmedicalscience.com While direct studies on 6,7-dimethylquinazolin-4(3H)-one are not prevalent in the provided abstracts, related research indicates that compounds with similar structural features can inhibit collagenase. For example, hydroxysafflor yellow A, a flavonoid, has been shown to inhibit collagenase with an IC50 value of 78.81 µg/ml. archivesofmedicalscience.com This suggests a potential avenue for exploring quinazolinone derivatives as collagenase inhibitors.

    Glycemic Enzyme Inhibition (e.g., α-amylase, α-glucosidase)

    α-Glucosidase Inhibition: The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a key strategy in managing type 2 diabetes mellitus. nih.govnih.gov A study focused on quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties (7a–r) evaluated their in vitro α-glucosidase inhibitory activity. nih.gov Among these, compound 7b was the most potent inhibitor, with an IC50 of 14.4 µM, which is approximately 53 times more potent than the standard drug acarbose. nih.gov Kinetic studies revealed that compound 7b acts as a competitive inhibitor of α-glucosidase. nih.gov

    Interactive Data Table: α-Glucosidase Inhibition by Quinazolin-4(3H)-one Derivatives

    CompoundTarget EnzymeIC50 ValueInhibition TypeReference
    7b (phenoxy-acetamide derivative)α-glucosidase14.4 µMCompetitive nih.gov

    Aurora A Kinase Inhibition

    The quinazolin-4(3H)-one scaffold is recognized as a template for the development of Aurora A kinase (AKA) inhibitors. nih.gov Aurora kinases are crucial regulators of mitosis, and their overexpression is common in various cancers, making them a key therapeutic target. nih.govnih.gov

    Research into derivatives has shown that modifications to the core quinazolinone structure can yield potent AKA inhibitors. For example, a derivative known as BIQO-19 was specifically designed to improve antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. This compound effectively suppressed the expression of activated AKA (p-AKA) in EGFR-TKI-resistant NSCLC cells, demonstrating that the quinazolinone skeleton is a viable foundation for AKA-targeting agents. nih.gov While these findings highlight the potential of the chemical class, specific inhibitory data for this compound against Aurora A kinase is not detailed in the available literature.

    Thymidylate Synthase and Dihydrofolate Reductase Inhibition

    The quinazoline structure is a well-established pharmacophore for targeting enzymes in the folate pathway, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). nih.govnih.gov These enzymes are essential for the synthesis of nucleotides, which are the building blocks of DNA, and their inhibition can halt the proliferation of rapidly dividing cells, such as cancer cells. patsnap.comwikipedia.org

    DHFR inhibitors block the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate cycle. patsnap.comwikipedia.org Many quinazoline-based compounds have been designed to mimic the structure of methotrexate, a classic DHFR inhibitor, and have shown significant inhibitory activity. nih.gov Studies on various 2,3,6-substituted quinazolin-4(3H)-ones have identified potent DHFR inhibitors, although specific data for the 6,7-dimethyl variant is not specified. nih.gov

    Similarly, the quinazoline scaffold has been used to develop nonclassical inhibitors of Thymidylate Synthase. However, research in this area has not specifically reported on the TS-inhibitory activity of this compound.

    Receptor Binding Studies (in vitro)

    Receptor binding assays for quinazoline derivatives have revealed interactions with several important cellular receptors, particularly receptor tyrosine kinases (RTKs) involved in cancer progression.

    Notably, derivatives of the closely related 6,7-dimethoxyquinazoline (B1622564) have been studied extensively. For instance, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline was found to bind to the Epidermal Growth Factor Receptor (EGF-R), and its cytotoxicity was greatly enhanced when conjugated to EGF, allowing it to enter cells via receptor-mediated endocytosis. nih.gov Other 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met receptor, a pathway crucial for cell migration and invasion. nih.govnih.gov Furthermore, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which shares a substituted benzene (B151609) ring structure, have shown high affinity for sigma-2 receptors, which are overexpressed in proliferative cancer cells. researchgate.net

    While these studies on dimethoxy and other substituted analogs are promising, specific in vitro receptor binding data for this compound is not available in the reviewed scientific reports.

    Cellular Pathway Modulation Studies (in vitro)

    Cell Cycle Analysis and Arrest Induction

    A hallmark of many anticancer compounds, including numerous quinazoline derivatives, is their ability to interfere with the cell cycle, leading to arrest at specific phases.

    Studies on various quinazolin-4(3H)-one derivatives consistently show an induction of cell cycle arrest, most commonly at the G2/M phase. nih.govnih.govnih.gov For example, the derivative 04NB-03 was shown to induce G2/M arrest in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov Similarly, a series of novel 3,4-dihydroquinazolinone derivatives were found to impair cell proliferation by arresting cells at the G2/M checkpoint in HepG-2 liver cancer cells. nih.gov This arrest is often associated with the modulation of key cell cycle proteins. For instance, treatment with 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, a related quinolinone, resulted in G2/M arrest through the downregulation of cyclin B1 and cdk1. nih.gov

    These findings suggest that the quinazolinone scaffold is a strong candidate for inducing cell cycle disruption, though direct cell cycle analysis of this compound has not been specifically documented.

    Apoptosis Induction Mechanisms

    Following cell cycle arrest, cancer cells treated with quinazolinone derivatives often undergo programmed cell death, or apoptosis. This process is characterized by distinct morphological and biochemical changes.

    Research has shown that these compounds can trigger apoptosis through multiple mechanisms. A common finding is the modulation of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway. For example, treatment with 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax. nih.gov Other quinazolinedione derivatives were found to induce apoptosis in breast cancer cells by upregulating caspase-9 and p53 while downregulating Bcl-2. nih.gov The process is often confirmed by evidence of DNA fragmentation and morphological changes like chromatin condensation. nih.gov

    The consistent ability of various quinazolinone structures to induce apoptosis suggests a similar potential for this compound, pending specific experimental verification. nih.govnih.govnih.gov

    Table 1: Apoptotic Protein Modulation by Quinazolinone Derivatives

    Derivative Class Cell Line Upregulated Proteins Downregulated Proteins Reference
    Quinolin-2(1H)-one Ovarian (2774, SKOV3) p53, Bax Bcl-2 nih.gov
    Quinazolinedione Breast (MCF-7) Caspase-9, p53 Bcl-2, p-Akt nih.gov

    This table summarizes findings for related derivative compounds, as specific data for this compound is not available.

    Inhibition of Cell Migration and Motility

    The metastatic spread of cancer is dependent on the ability of tumor cells to migrate and invade surrounding tissues. The HGF/c-Met signaling pathway is a key driver of these processes. nih.gov

    Research has successfully targeted this pathway using quinazoline-based molecules. A series of synthesized 6,7-dimethoxy-4-anilinoquinoline derivatives were identified as potent inhibitors of the c-Met tyrosine kinase. nih.govnih.gov By blocking this receptor, these compounds can potentially inhibit the downstream signaling that promotes cell motility and invasion. One compound from this series, 12n, showed potent c-Met inhibition with an IC50 value of 0.030 µM. nih.gov

    This demonstrates that the substituted quinoline/quinazoline scaffold can be effectively utilized to develop inhibitors of cell migration. However, specific studies confirming the effect of this compound on cell migration and motility have not been reported.

    Colony Formation Inhibition Assays

    There is currently no available scientific literature that has investigated the effect of this compound on the inhibition of colony formation in cancer cell lines or other cell types. Colony formation assays are a fundamental tool to assess the long-term proliferative capacity of single cells and are crucial in determining the cytostatic or cytotoxic potential of a compound. Without experimental data, it is not possible to report on the ability of this compound to suppress the clonogenic survival and growth of cells.

    NF-κB Pathway Modulation

    No published research was identified that specifically examines the modulatory effects of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Mechanistic studies would typically involve reporter gene assays, Western blot analysis of key pathway proteins (such as p65, IκBα), and cytokine profiling. However, no such data are available for this compound.

    Potential Non Clinical/non Human Research Applications of 6,7 Dimethylquinazolin 4 3h One

    Antimicrobial Research (in vitro focus)

    The quinazolinone core is a well-established pharmacophore with significant antimicrobial properties. nih.govrphsonline.com Derivatives of quinazolin-4(3H)-one have demonstrated notable in vitro activity against a range of microbial pathogens, including bacteria and fungi. rphsonline.combiomedpharmajournal.orgnih.goveco-vector.com The mechanism of action for many quinazolinone derivatives is believed to involve the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov

    Research into various substituted quinazolinone derivatives has revealed that the nature and position of substituents on the quinazoline (B50416) ring system play a critical role in their antimicrobial efficacy. nih.govnih.gov For instance, the presence of a halogen, such as iodine, at the 6 and 8 positions has been shown to significantly enhance antibacterial activity. nih.govnih.gov Similarly, substitutions at the 2 and 3 positions are considered essential for antimicrobial action. nih.gov

    While specific studies focusing exclusively on the 6,7-dimethyl substitution are less common in readily available literature, the broader class of quinazolinone derivatives has shown promising results. For example, various synthesized quinazolinone derivatives have exhibited good antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. nih.gov Some derivatives have also shown moderate to good antifungal activity against species such as Candida albicans and Aspergillus niger. rphsonline.combiomedpharmajournal.org It is important to note that while many derivatives show broad-spectrum potential, some exhibit more targeted activity. nih.gov

    Table 1: In Vitro Antimicrobial Activity of Selected Quinazolinone Derivatives

    Compound/DerivativeTarget MicroorganismActivity/Observation
    N-hexyl substituted isatin-quinazoline derivativeGram-positive and Gram-negative bacteria, FungiRelatively active against screened species. nih.gov
    2,3-disubstituted (3H)-quinazolinone derivativesGram-negative bacteria, FungiMild to high antibacterial effects, sensitive to all tested fungi. nih.gov
    Quinazolinone Schiff base derivativesEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusGood antibacterial activity, particularly against E. coli. nih.gov
    Naphthyl-substituted quinazolin-4(3H)-oneStaphylococcus aureus, Streptococcus pneumoniaePronounced antimicrobial activity. eco-vector.com

    Agricultural Applications (e.g., Pest Control, Crop Protection)

    The application of quinazolinone derivatives extends into the agricultural sector, where they are explored for their potential as pesticides and for crop protection. chemimpex.comacs.orgnih.gov Plant diseases caused by fungi and bacteria are a major threat to global food security, leading to significant crop yield losses. nih.gov The development of effective and novel fungicides and bactericides is therefore of high importance.

    Quinazolinone alkaloids and their derivatives have been investigated for their antifungal and antiviral activities against plant pathogens. acs.org For instance, derivatives of the quinazolinone alkaloid deoxyvasicinone (B31485) have been designed and evaluated for these properties. acs.org The versatility of the quinazolinone scaffold allows for structural modifications to optimize its efficacy against specific agricultural pests. acs.org

    The potential use of compounds like 6,7-Dimethoxy-3H-quinazolin-4-one in agrochemical formulations highlights the interest in this chemical class for developing new pesticides or herbicides. chemimpex.com The stability and solubility characteristics of such compounds are advantageous for their application in various agricultural formulations. chemimpex.com

    Material Science Applications (e.g., Polymers, Coatings)

    In the realm of material science, the unique chemical properties of quinazolinone derivatives are being explored for the creation of advanced materials. While specific research on 6,7-Dimethylquinazolin-4(3H)-one in this field is not extensively documented, the related compound 6,7-Dimethoxy-3H-quinazolin-4-one is noted as a candidate for developing polymers and coatings that require specific chemical resistance and durability. chemimpex.com

    The structural features of the quinazoline ring system can be leveraged in the synthesis of novel polymers. The development of new synthetic methods, such as those using water-soluble palladium catalysts for multicomponent coupling reactions, facilitates the efficient and environmentally friendly production of quinazolinone derivatives. toho-u.ac.jp These advancements can accelerate the exploration of these compounds in material science applications. The inherent properties of the quinazoline scaffold, such as thermal stability and potential for forming ordered structures, make it a promising building block for new materials.

    Role as Chemical Probes in Biological Systems

    Quinazoline derivatives have been successfully designed and synthesized as small-molecule fluorescent probes for studying biological systems. nih.gov These probes typically consist of a pharmacophore for recognizing a specific biological target and a fluorophore for visualization. nih.gov

    For example, quinazoline-based fluorescent probes have been developed to target α1-Adrenergic Receptors (α1-ARs), which are important members of the G protein-coupled receptor family. nih.gov These probes have demonstrated high affinity and excellent potential for subcellular localization imaging of these receptors. nih.gov The design of such probes often involves conjugating the quinazoline pharmacophore with a fluorescent molecule like coumarin (B35378) or fluorescein. nih.gov

    While there is no specific mention in the searched literature of this compound being used as a chemical probe, the adaptability of the quinazoline scaffold for such applications is well-established. nih.govnih.gov The development of such probes is crucial for understanding the complex mechanisms of biological systems and for drug discovery research.

    Q & A

    Q. Table 1: Representative NMR Data

    Compound1H NMR (δ, DMSO-d6)13C NMR (δ, DMSO-d6)
    2-Chloromethyl derivative 12.30 (NH), 4.54 (CH2Cl)162.04 (C=O), 56.12 (OCH3)

    Basic: What in vitro assays evaluate the biological activity of these compounds?

    Answer:

    • Anticholinesterase Activity : Measured via Ellman’s assay, monitoring degradation of 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) at 412 nm. IC50 values for derivatives range from 1.8±0.36 to 4.2±0.96 mg/mL, comparable to donepezil (2.4±0.06 mg/mL) .
    • Antiamyloid Activity : Congo red binding assay quantifies β-amyloid (1-42) aggregation inhibition. Derivatives reduce aggregation by >50%, though less potent than GV-971 .

    Q. Table 2: Biological Activity Data

    Derivative (Residue)IC50 (mg/mL)Amyloid Aggregation Inhibition (%)
    Glycylglycine1.8±0.3655
    Glycylleucine2.1±0.4552
    Donepezil (Reference)2.4±0.06

    Advanced: How are structure-activity relationship (SAR) studies designed to optimize acetylcholinesterase inhibition?

    Answer:

    • Functional Group Variation : Introduce amino acid/dipeptide residues to enhance hydrogen bonding with acetylcholinesterase’s catalytic triad. Glycylglycine derivatives show superior activity due to flexible peptide bonds .
    • Substitution Patterns : Methoxy groups at positions 6 and 7 improve solubility and binding affinity. Chlorine at position 4 increases electrophilicity for covalent interactions .
    • QSAR Modeling : Use descriptors like logP, polar surface area, and steric parameters to predict IC50 values. Docking studies (e.g., AutoDock Vina) validate binding poses in the enzyme’s active site .

    Advanced: How to resolve contradictions in antiamyloid activity data between derivatives and reference compounds?

    Answer:

    • Assay Optimization : Standardize β-amyloid concentrations and incubation times to reduce variability.
    • Mechanistic Studies : Use TEM or Thioflavin T assays to differentiate between aggregation inhibition and destabilization of pre-formed fibrils .
    • Structural Modifications : Incorporate bulky hydrophobic groups (e.g., diphenylalanine) to enhance β-sheet disruption, addressing lower potency compared to GV-971 .

    Advanced: What methodologies assess blood-brain barrier (BBB) permeability for cerebroprotective agents?

    Answer:

    • PAMPA-BBB Assay : Measures passive diffusion using a lipid membrane model. LogBB values >0.3 indicate high permeability .
    • In Silico Prediction : Tools like SwissADME calculate topological polar surface area (TPSA < 60 Ų) and P-glycoprotein substrate likelihood .
    • In Vivo Validation : Radiolabeled compounds are administered to rodents, with brain-to-plasma ratios quantified via LC-MS/MS .

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